(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unusual Synthesis Mechanisms and Applications in Antihistamines
The compound, while being synthesized as a potential antihistamine, demonstrated an unexpected mechanism involving N-demethylation and self-catalyzed N-diarylation. This unusual behavior suggests potential use in the development of novel antihistamine agents (Jha, 2005).
Anticancer Properties
A series of compounds, including the 1H-benzo[d]imidazol-1-yl derivative, displayed significant antitumor activity. Particularly, derivatives with hydroxyl groups at specific positions on the phenyl of hydrazone exhibited heightened anticancer activity, indicating a promising avenue for anticancer drug development (Li et al., 2014).
Inhibitors of Thromboxane Synthetase
The derivatives of 1H-benzo[d]imidazol-1-yl have been studied for their potential as thromboxane synthetase inhibitors, which could have implications in treating cardiovascular diseases (Cross et al., 1986).
Antimicrobial and Antifungal Applications
Various benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl derivatives, have demonstrated promising antimicrobial and antifungal properties. This research contributes to the ongoing search for new agents to combat microbial resistance (Shankar et al., 2018).
Synthesis and Characterization of Derivatives
Research on the synthesis of various derivatives of 1H-benzo[d]imidazol-2-yl has contributed to the understanding of their chemical properties and potential applications in various fields, including medicine and pharmacology (Kiran et al., 2017; Patel et al., 2009; Dadiboyena & Nefzi, 2011).
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(11-22-12-19-16-7-2-3-8-17(16)22)18(24)21-20-10-14-5-4-6-15(23)9-14/h2-10,12-13,23H,11H2,1H3,(H,21,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUQUNIJSJAWSK-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.